3-(2-Aminoethoxy)benzoic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)benzoic acid hydrochloride typically involves the reaction of 3-hydroxybenzoic acid with 2-chloroethylamine hydrochloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 3-hydroxybenzoic acid is replaced by the aminoethoxy group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethoxy)benzoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
3-(2-Aminoethoxy)benzoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Aminoethoxy)benzoic acid hydrochloride is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethoxy)benzoic acid
- 3-(2-Aminoethoxy)benzoic acid methyl ester
- 3-(2-Aminoethoxy)benzoic acid ethyl ester
Uniqueness
3-(2-Aminoethoxy)benzoic acid hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
3-(2-aminoethoxy)benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTCYLRHWIMKKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCN)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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